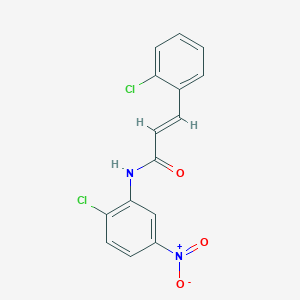
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell growth and proliferation.
Mécanisme D'action
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and proliferation. CK2 inhibition by this compound has been shown to induce apoptosis in cancer cells and to reduce the growth of tumors in animal models.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on CK2, without affecting other protein kinases. This selectivity is important for minimizing off-target effects and for studying the specific role of CK2 in cellular processes. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the effects of CK2 inhibition by this compound on other cellular processes, such as autophagy and DNA repair. In addition, this compound could be further developed as a therapeutic agent for cancer and neurodegenerative diseases. Finally, the development of new CK2 inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors of this important enzyme.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-5-nitroaniline with acryloyl chloride to form N-(2-chloro-5-nitrophenyl)acrylamide. The second step involves the reaction of N-(2-chloro-5-nitrophenyl)acrylamide with 2-chlorobenzoyl chloride to form this compound. This synthesis method has been optimized to yield high purity this compound.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been widely used in scientific research as a potent inhibitor of protein kinase CK2. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of CK2 in cell signaling pathways, gene expression, and cell cycle regulation. In addition, this compound has been used to study the effects of CK2 inhibition on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOWURLJSKXGMV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)



![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)
![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)

![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)
